molecular formula C15H14BrNO B2747479 3-bromo-N-(2,5-dimethylphenyl)benzamide CAS No. 349405-12-5

3-bromo-N-(2,5-dimethylphenyl)benzamide

Cat. No. B2747479
CAS RN: 349405-12-5
M. Wt: 304.187
InChI Key: NIEWQVJHCHONMM-UHFFFAOYSA-N
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Description

3-bromo-N-(2,5-dimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,5-dimethylphenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. Inhibition of COX activity leads to a decrease in prostaglandin production, resulting in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(2,5-dimethylphenyl)benzamide has anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the expression of COX-2, an enzyme that is upregulated during inflammation. In addition, 3-bromo-N-(2,5-dimethylphenyl)benzamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(2,5-dimethylphenyl)benzamide in lab experiments is its potential as a lead compound in the development of new anticancer drugs. This compound has also shown significant anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for the research on 3-bromo-N-(2,5-dimethylphenyl)benzamide. One of the directions is to explore the mechanism of action of this compound in more detail. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to optimize the synthesis method of this compound and improve its solubility and bioavailability. Finally, the development of more potent and selective analogs of 3-bromo-N-(2,5-dimethylphenyl)benzamide may lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(2,5-dimethylphenyl)benzamide can be achieved through several synthetic routes. One of the commonly used methods involves the reaction of 3-bromoaniline with 2,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

3-bromo-N-(2,5-dimethylphenyl)benzamide has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to have a significant inhibitory effect on the growth of cancer cells. It has been used as a lead compound in the development of new anticancer drugs.

properties

IUPAC Name

3-bromo-N-(2,5-dimethylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-7-11(2)14(8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEWQVJHCHONMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2,5-dimethylphenyl)benzamide

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